3-Boc-氨基丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

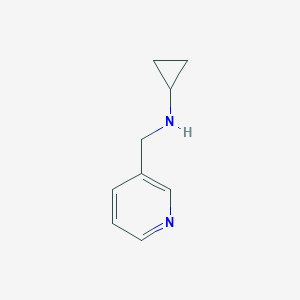

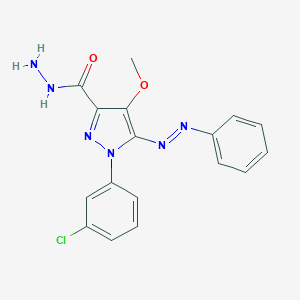

3-Boc-aminobutyronitrile, also known as tert-butyl N-(1-cyanopropan-2-yl)carbamate, is a chemical compound with the molecular formula C9H16N2O2 . It is used in various chemical reactions, particularly in the protection of amines .

Synthesis Analysis

The synthesis of 3-Boc-aminobutyronitrile involves the use of a base and the anhydride Boc2O . A study has shown that the nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 can be used with the substrate 3-hydroxybutyronitrile under specific conditions .Molecular Structure Analysis

The 3-Boc-aminobutyronitrile molecule contains a total of 28 bonds. There are 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .科学研究应用

BOC Protection of Amines

3-Boc-aminobutyronitrile is used in the BOC protection of amines. This process is crucial in the synthesis of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The BOC protection is an eco-friendly route that can be carried out in catalyst and solvent-free media under mild reaction conditions .

Green Chemistry

The use of 3-Boc-aminobutyronitrile aligns with the principles of green chemistry or sustainable technology. This is because the BOC protection process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Synthesis of Biologically Active Molecules

The nitrogen-containing carbamate or BOC amine compounds, which include 3-Boc-aminobutyronitrile, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Sensing Applications

Boronic acids, which can be derived from 3-Boc-aminobutyronitrile, are used in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .

Interactions with Diols and Strong Lewis Bases

The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Therapeutics and Separation Technologies

Boronic acids, derived from 3-Boc-aminobutyronitrile, are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

作用机制

Target of Action

3-Boc-aminobutyronitrile is a chemical compound with the molecular formula C9H16N2O2 It’s known that amines often play a crucial role in biochemical reactions, serving as a base, a nucleophile, or a ligand .

Mode of Action

It’s known that the boc group (tert-butyloxycarbonyl) is often used in organic synthesis to protect amines . The Boc group can be added to the amine under mild conditions and later removed under acidic conditions . This suggests that 3-Boc-aminobutyronitrile might interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.

Biochemical Pathways

Amines are involved in a wide range of biochemical pathways, including protein synthesis, neurotransmitter metabolism, and lipid metabolism . The released amine from 3-Boc-aminobutyronitrile could potentially participate in these or other pathways, depending on the specific context and environment.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability of a compound

Action Environment

The action, efficacy, and stability of 3-Boc-aminobutyronitrile are likely to be influenced by various environmental factors. For instance, the pH of the environment could influence the release of the protected amine . Additionally, factors such as temperature, presence of other molecules, and cellular context could also influence the compound’s action.

属性

IUPAC Name |

tert-butyl N-(1-cyanopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-aminobutyronitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)

![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)

![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)